molecular formula C14H13Cl B12120876 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl

3'-(Chloromethyl)-2-methyl-1,1'-biphenyl

Katalognummer: B12120876
Molekulargewicht: 216.70 g/mol
InChI-Schlüssel: PPGMSSTYDOBHML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-(Chloromethyl)-2-methyl-1,1’-biphenyl: is an organic compound characterized by a biphenyl structure with a chloromethyl group attached to the 3’ position and a methyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method to synthesize 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl involves the Friedel-Crafts alkylation of biphenyl with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ether.

    Grignard Reaction: Another approach involves the reaction of 2-methylbiphenyl with chloromethyl magnesium chloride (a Grignard reagent). This method requires careful control of temperature and an inert atmosphere to avoid side reactions.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Depending on the nucleophile, products can include 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl, 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl, etc.

    Oxidation: 3’-(Carboxymethyl)-2-methyl-1,1’-biphenyl.

    Reduction: 2,3’-Dimethyl-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules in pharmaceuticals and agrochemicals.

    Ligand in Coordination Chemistry: The biphenyl structure can act as a ligand in metal complexes, useful in catalysis.

Biology and Medicine:

    Drug Development: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Probes: Used in the development of probes for studying biochemical pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating various substitution reactions. In coordination chemistry, the biphenyl structure can coordinate to metal centers, influencing the reactivity and stability of the resulting complexes.

Vergleich Mit ähnlichen Verbindungen

    3’-(Bromomethyl)-2-methyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in substitution reactions.

    3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl: Contains a hydroxymethyl group, making it more reactive towards further functionalization.

    2-Methyl-1,1’-biphenyl: Lacks the chloromethyl group, making it less reactive in substitution reactions.

Uniqueness: 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl and a methyl group, providing a balance of reactivity and stability that is useful in various synthetic applications. The chloromethyl group is particularly versatile, allowing for a wide range of chemical transformations.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.

Eigenschaften

Molekularformel

C14H13Cl

Molekulargewicht

216.70 g/mol

IUPAC-Name

1-(chloromethyl)-3-(2-methylphenyl)benzene

InChI

InChI=1S/C14H13Cl/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3

InChI-Schlüssel

PPGMSSTYDOBHML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.